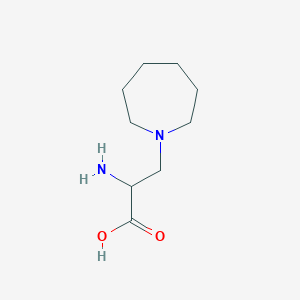

(S)-2-Amino-3-(azepan-1-yl)propanoic acid

Description

(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by a seven-membered azepane ring substituent at the β-position of the alanine backbone. Its stereochemistry at the α-carbon (S-configuration) and the bulky, lipophilic azepan group distinguish it from canonical amino acids. The azepane ring introduces conformational flexibility and enhanced lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-amino-3-(azepan-1-yl)propanoic acid |

InChI |

InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13) |

InChI Key |

PYERJERQQZNAFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(azepan-1-yl)propanoic acid typically involves the reaction of azepane with a suitable precursor of propanoic acid. One common method includes the use of azepane and 2-bromo-3-aminopropanoic acid under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of 2-amino-3-(azepan-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(azepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The azepane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (S)-2-Amino-3-(azepan-1-yl)propanoic acid, highlighting differences in substituents, biological activity, and physicochemical properties:

Structural and Functional Analysis

Substituent Size and Flexibility: The azepan-1-yl group’s seven-membered ring provides greater conformational flexibility compared to smaller substituents like methylamino (BMAA) or oxopyrrolidinyl. This flexibility may enhance binding to targets with deep hydrophobic pockets, such as proteases . In contrast, rigid planar groups (e.g., indole in L-tryptophan or oxopyrrolidinyl) favor π-π stacking or hydrogen bonding, critical for enzyme inhibition .

Lipophilicity and Solubility: Azepan-1-yl’s lipophilicity likely reduces aqueous solubility compared to polar groups (e.g., methylamino in BMAA) but improves membrane permeability. This trade-off is critical for CNS-targeted drugs . Bulky aromatic substituents (naphthyl, nitrophenyl) further reduce solubility but increase affinity for hydrophobic binding sites .

Biological Activity: Protease Inhibition: Oxopyrrolidinyl derivatives (e.g., SARS-CoV-2 inhibitors) demonstrate that cyclic β-substituents enhance protease binding via steric complementarity. Azepan-1-yl’s larger size may offer similar or improved efficacy . Neurotoxicity: BMAA’s neurotoxicity arises from its structural mimicry of glutamate, a property less likely in bulkier analogs like azepan-1-yl derivatives .

Synthetic Accessibility :

- Azepan-1-yl incorporation may require multi-step synthesis (e.g., reductive amination or ring-closing metathesis), whereas simpler groups (e.g., nitrophenyl) are readily introduced via SNAr reactions .

Pharmacological Considerations

Biological Activity

Overview

(S)-2-Amino-3-(azepan-1-yl)propanoic acid, also known as 3-(azepan-1-yl)propanoic acid, is an organic compound characterized by its azepane ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurological disorders and antimicrobial properties.

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- Structure : Contains an azepane ring attached to a propanoic acid moiety.

The biological activity of (S)-2-amino-3-(azepan-1-yl)propanoic acid is primarily attributed to its ability to interact with various biological receptors and enzymes. Its structure allows it to mimic certain neurotransmitters, enabling it to modulate receptor activity and influence signaling pathways related to neurological functions.

Biological Activities

-

Neuroprotective Effects

- The compound has been investigated for its potential therapeutic effects in neurological disorders. Its structural similarity to neurotransmitters suggests it may play a role in modulating synaptic transmission and neuroprotection.

-

Antimicrobial Properties

- Research indicates that (S)-2-amino-3-(azepan-1-yl)propanoic acid exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- Inhibition of Aldose Reductase

In Vivo Studies

A series of analogs related to (S)-2-amino-3-(azepan-1-yl)propanoic acid have been evaluated for their efficacy in animal models. These studies assessed pharmacokinetic profiles and binding affinities to various receptors, indicating promising therapeutic potential .

Docking Studies

Docking analyses have shown that specific derivatives can form stable interactions with target enzymes, supporting the hypothesis that modifications to the azepane structure can enhance biological activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.